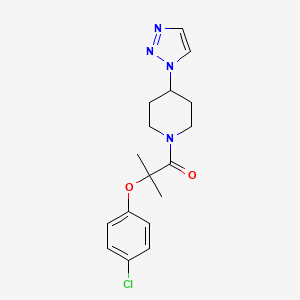

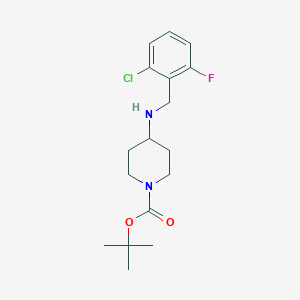

![molecular formula C15H14N4O B2967770 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034234-78-9](/img/structure/B2967770.png)

3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazolo[1,5-a]pyrimidin-6-yl core is particularly useful in the design of new pharmaceuticals and agrochemicals.

Biology

Biologically, 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide has shown potential as an antitumor agent. Its ability to inhibit certain enzymes involved in cell proliferation makes it a candidate for cancer research.

Medicine

In medicine, this compound may be explored for its therapeutic properties. Its derivatives could be developed into drugs targeting various diseases, including cancer and inflammatory conditions.

Industry

In industry, the compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it valuable for creating innovative products.

Mécanisme D'action

Target of Action

The primary target of 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and its inhibition is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell cycle arrest . This disruption can lead to apoptosis, or programmed cell death, particularly in cancer cells .

Result of Action

The result of the action of this compound is the inhibition of cell growth, particularly in cancer cells . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines .

Orientations Futures

Analyse Biochimique

Biochemical Properties

3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide has been identified as a strategic compound for biochemical applications . It has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been reported to show superior cytotoxic activities against certain cell lines, suggesting potential interactions with cellular biomolecules .

Cellular Effects

The compound exerts notable effects on various types of cells and cellular processes. It has been reported to significantly inhibit the growth of certain cell lines, indicating its influence on cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested to interact with cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle progression . The compound’s inhibitory activity against CDK2/cyclin A2 has been noted, suggesting potential binding interactions with these biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time

Dosage Effects in Animal Models

The effects of this compound in animal models appear to vary with dosage . While specific threshold effects and potential toxic or adverse effects at high doses have not been extensively studied, the compound has shown significant inhibitory activity at certain concentrations .

Metabolic Pathways

Given its interactions with enzymes such as CDK2, it is likely involved in several metabolic processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidin-6-yl core This core can be synthesized through a cyclization reaction involving hydrazine and a suitable β-diketone or β-ketoester

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: : Conversion of the benzamide group to a carboxylic acid.

Reduction: : Reduction of the pyrazolo[1,5-a]pyrimidin-6-yl core to produce a corresponding amine.

Substitution: : Replacement of the dimethyl groups with other substituents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: : Nucleophilic substitution reactions may use alkyl halides and strong bases.

Major Products Formed

Oxidation: : this compound carboxylic acid.

Reduction: : this compound amine.

Substitution: : Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

3,4-Dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is unique due to its specific structural features and biological activities. Similar compounds include other pyrazolo[1,5-a]pyrimidines and benzamide derivatives, which may have different substituents or core structures. These compounds can be compared based on their efficacy, toxicity, and pharmacokinetic properties.

List of Similar Compounds

Pyrazolo[1,5-a]pyrimidin-6-yl derivatives

Benzamide derivatives

Other pyrazolo[1,5-a]pyrimidines with different substituents

Propriétés

IUPAC Name |

3,4-dimethyl-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-10-3-4-12(7-11(10)2)15(20)18-13-8-16-14-5-6-17-19(14)9-13/h3-9H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXKHZKFGZQTQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CN3C(=CC=N3)N=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2967689.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2967697.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2967699.png)

![7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid](/img/structure/B2967700.png)

![N-[3-(dimethylamino)propyl]-2-hydroxybenzamide](/img/structure/B2967701.png)

![Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2967703.png)